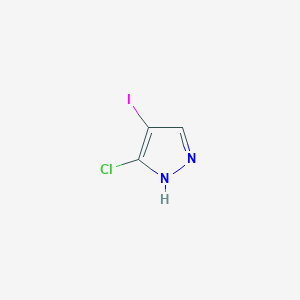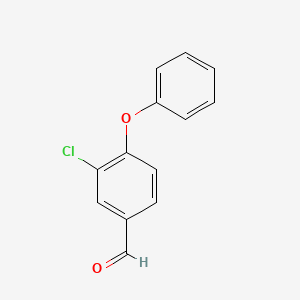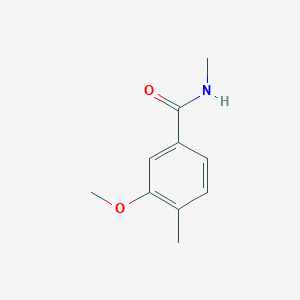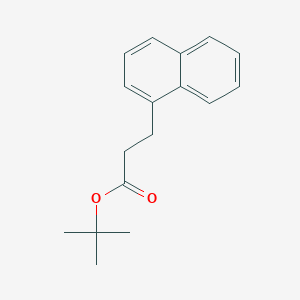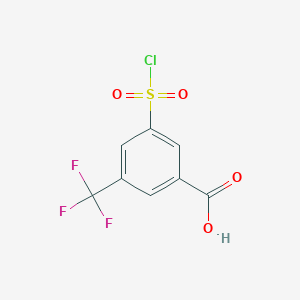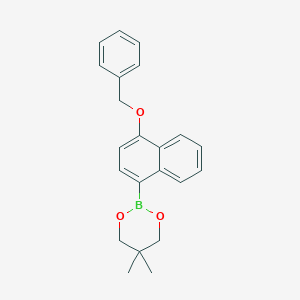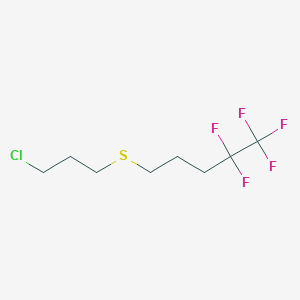![molecular formula C13H10F3NO B6321478 6-[3-(Trifluoromethyl)phenoxy]-2-picoline CAS No. 1357627-24-7](/img/structure/B6321478.png)
6-[3-(Trifluoromethyl)phenoxy]-2-picoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(Trifluoromethyl)phenoxy]-2-picoline, also known as 6-TFPP, is a synthetic chemical compound with a wide range of applications in scientific research. It is a colorless, odourless, crystalline solid that has a melting point of 149-152 °C. 6-TFPP has been used in the synthesis of various organic compounds, and has also been employed in the development of a variety of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, 6-TFPP has been studied for its potential therapeutic applications, as it has been found to possess a range of biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 6-[3-(Trifluoromethyl)phenoxy]-2-picoline involves the reaction of 3-(Trifluoromethyl)phenol with 2-picoline in the presence of a suitable catalyst.
Starting Materials
3-(Trifluoromethyl)phenol, 2-picoline
Reaction
Step 1: Dissolve 3-(Trifluoromethyl)phenol (1.0 equiv) and 2-picoline (1.2 equiv) in a suitable solvent such as dichloromethane., Step 2: Add a catalytic amount of a suitable Lewis acid catalyst such as boron trifluoride etherate., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate., Step 5: Purify the product by column chromatography using a suitable stationary phase and eluent system.
Wissenschaftliche Forschungsanwendungen
6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been employed in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as 5-aryl-4-hydroxy-3-methyl-1H-pyrrole-2-carboxylic acids and their derivatives, as well as in the synthesis of pharmaceuticals and agrochemicals. 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has also been used in the development of a range of industrial chemicals, such as surfactants and solvents. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been used in the study of various biological processes, such as the metabolism of drugs and the action of enzymes.
Wirkmechanismus
The mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline is not yet fully understood. However, it is known to interact with various biological systems, including the nervous system, the cardiovascular system, and the immune system. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to interact with various receptors in the nervous system, including the GABAA and NMDA receptors, as well as the serotonin 5-HT3 receptor.
Biochemische Und Physiologische Effekte
6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to possess a range of biochemical and physiological effects. It has been found to have anticonvulsant, anxiolytic, and antidepressant properties, as well as to possess anti-inflammatory and analgesic effects. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has been found to have neuroprotective and cardioprotective effects, as well as to possess anti-cancer and anti-diabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available chemical compound, and it is stable and non-toxic. Additionally, 6-[3-(Trifluoromethyl)phenoxy]-2-picoline has a wide range of applications, making it a useful tool for a variety of scientific research projects. However, there are also some limitations to the use of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline in laboratory experiments. It has been found to be rapidly metabolized by the body, making it difficult to study its effects over a long period of time. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are a number of potential future directions for the study of 6-[3-(Trifluoromethyl)phenoxy]-2-picoline. Further research into its mechanism of action could lead to a better understanding of its effects on various biological systems. Additionally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments. Additionally, further research into its effects on drug metabolism could lead to the development of new drugs with improved pharmacokinetic properties. Finally, further research into its potential industrial applications could lead to the development of new chemicals and materials.
Eigenschaften
IUPAC Name |
2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-9-4-2-7-12(17-9)18-11-6-3-5-10(8-11)13(14,15)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPCPOJAIYQQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(Trifluoromethyl)phenoxy]-2-picoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

